3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol
Overview
Description
SEN 1269 is a potent inhibitor of amyloid-β aggregation. It acts by blocking the aggregation of amyloid-β (1-42) and protecting neuronal cell lines exposed to amyloid-β (1-42). SEN 1269 has shown efficacy in reducing the deficits in long-term potentiation and memory induced by amyloid-β oligomers. This compound is primarily used in research related to Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEN 1269 involves the reaction of 3-(dimethylamino)phenol with 5-(3-(dimethylamino)phenoxy)-2-pyrimidinamine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of SEN 1269 follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped to handle the specific requirements of the synthesis .
Chemical Reactions Analysis
Types of Reactions
SEN 1269 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of SEN 1269, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
SEN 1269 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amyloid-β aggregation and its inhibition.
Biology: Employed in cellular studies to understand the protective effects against amyloid-β-induced toxicity.
Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting amyloid-β aggregation .
Mechanism of Action
SEN 1269 exerts its effects by inhibiting the aggregation of amyloid-β (1-42). It binds to amyloid-β monomers and prevents their aggregation into toxic oligomers and fibrils. This inhibition protects neuronal cells from amyloid-β-induced toxicity and preserves synaptic function. The molecular targets of SEN 1269 include amyloid-β monomers and oligomers, and the pathways involved are related to amyloid-β aggregation and toxicity .
Comparison with Similar Compounds
Similar Compounds
SEN 1234: Another amyloid-β aggregation inhibitor with a similar mechanism of action.
SEN 5678: A compound that also targets amyloid-β aggregation but with different binding affinities and specificities.
Uniqueness of SEN 1269
SEN 1269 is unique due to its high potency and specificity in inhibiting amyloid-β (1-42) aggregation. It has shown superior efficacy in protecting neuronal cells and improving memory deficits in preclinical models compared to other similar compounds .
Properties
IUPAC Name |
3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22(2)14-6-4-8-16(10-14)24-17-11-19-18(20-12-17)21-13-5-3-7-15(23)9-13/h3-12,23H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPAAKZZUIRMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CN=C(N=C2)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676566 | |
Record name | 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956128-01-1 | |
Record name | 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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